molecular formula C19H21FN2O2 B6581471 1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea CAS No. 1207011-40-2

1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea

Cat. No. B6581471
CAS RN: 1207011-40-2
M. Wt: 328.4 g/mol
InChI Key: SHQSDVKXQUNOPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide valuable information about the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. These studies assess the potential risks that the compound poses to human health and the environment .

Future Directions

Future research on the compound could involve improving its synthesis, studying its properties in more detail, or exploring new applications for the compound .

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-2-24-17-6-4-3-5-16(17)22-18(23)21-13-19(11-12-19)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQSDVKXQUNOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

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